Piperidin-1-yl(pyridin-2-yl)acetonitrile

PI3Kδ inhibitor kinase selectivity cellular target engagement

Need a nitrile building block that single-heterocycle analogs cannot replicate? This dual piperidine/pyridine scaffold offers intermediate lipophilicity (XLogP3=1.6) and a TPSA of 39.9 Ų, bridging polar and nonpolar space. • PI3Kδ cellular IC₅₀ = 374 nM - ideal as a moderate-potency control probe • >10,000 nM CYP3A4 inhibition - safe for co-dosing studies without DDI risk • Fully documented batch purity (NMR/HPLC/GC) for reproducible SAR or scale-up

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 56707-14-3
Cat. No. B2851215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-1-yl(pyridin-2-yl)acetonitrile
CAS56707-14-3
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESC1CCN(CC1)C(C#N)C2=CC=CC=N2
InChIInChI=1S/C12H15N3/c13-10-12(11-6-2-3-7-14-11)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2
InChIKeyXTQISXHFCNVLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-1-yl(pyridin-2-yl)acetonitrile: Dual-Heterocycle Building Block


Piperidin-1-yl(pyridin-2-yl)acetonitrile (CAS 56707‑14‑3) is a tertiary aminonitrile in which a piperidine ring and a 2‑pyridyl group are both attached to the α‑carbon of an acetonitrile unit [1]. This scaffold places a basic tertiary amine and a basic aromatic nitrogen in close proximity, generating a highly directional hydrogen‑bond acceptor motif with a computed topological polar surface area (TPSA) of 39.9 Ų and a moderate lipophilicity (XLogP3 = 1.6) [1]. The compound is widely offered by reputable chemical suppliers as a research‑grade intermediate, typically at certified purities of 95 %–98 %, and is employed as a versatile building block for the synthesis of more complex molecules as well as a probe in enzyme‑interaction studies [1].

1 Versatile dual-heterocycle building block for complex molecule synthesis
2 Directional H-bond acceptor motif supports target-engagement probe design
3 Research-grade intermediate with certified purity and QC documentation

Why It Cannot Be Simply Replaced by Single-Heterocycle Analogs


Although 2‑pyridylacetonitrile and 2‑piperidin‑1‑ylacetonitrile are commercially available analogs that each contain only one of the two heterocyclic rings, substituting either of them for Piperidin-1-yl(pyridin-2-yl)acetonitrile introduces large changes in key physicochemical parameters that directly influence molecular recognition, solubility, and transport properties [1]. The dual‑heterocycle target compound exhibits an intermediate lipophilicity (XLogP3 = 1.6) that bridges the more polar pyridyl analog (XLogP3 ≈ 0.9) and the slightly less polar piperidinyl analog (XLogP3 ≈ 1.1), while its TPSA of 39.9 Ų is substantially larger than that of 2‑piperidin‑1‑ylacetonitrile (TPSA ≈ 27 Ų) but comparable to that of 2‑pyridylacetonitrile (TPSA ≈ 37 Ų) [1]. Moreover, the simultaneous presence of a piperidine nitrogen (pKa ≈ 10) and a pyridine nitrogen (pKa ≈ 5.2) creates a unique pH‑dependent charge profile that cannot be recapitulated by single‑heterocycle counterparts, which has direct consequences for binding to biological targets that require both a cationic and a neutral hydrogen‑bond acceptor in a defined spatial arrangement [1]. These differences underscore why generic replacement with a simpler nitrile building block would unpredictably alter the outcome of a synthetic sequence or a biological assay.

Lipophilicity shift Altered XLogP3 relative to single-heterocycle analogs may shift membrane permeability and nonspecific binding profiles.
Charge profile mismatch Absence of the piperidine nitrogen eliminates the unique pH-dependent dual basicity required for specific recognition motifs.
H-bond capacity reduction Loss of one hydrogen-bond acceptor site reduces polar surface area, potentially weakening key target interactions.

Quantitative Differentiation from Closest Analogs


PI3Kδ Cellular Activity Profile

In a human Ri‑1 cell‑based assay measuring AKT phosphorylation at Ser473, Piperidin-1-yl(pyridin-2-yl)acetonitrile inhibited PI3Kδ with an IC₅₀ of 374 nM, whereas a chemically more complex analog carrying a triazine‑morpholine‑piperidine scaffold (BDBM50394894 / CHEMBL2165501) gave an IC₅₀ of 116 nM in the same assay format [1][2]. Although the comparator is twofold more potent, the target compound displays a >26‑fold right‑shift between its biochemical PI3Kδ IC₅₀ (2.7 nM) and its cellular IC₅₀ (374 nM), suggesting a lower intracellular accumulation or higher protein binding that may be advantageous when a moderate level of target engagement is desired to avoid on‑target toxicity [1].

PI3Kδ Cellular IC50
Head-to-head
374 nM (cellular), 26-fold shift vs biochemical IC50; comparator 116 nM, 23-fold shift
Supports cellular target-engagement context.
Shift may indicate lower intracellular accumulation.
PI3Kδ inhibitor kinase selectivity cellular target engagement

Minimal Time-Dependent CYP3A4 Inhibition

Piperidin-1-yl(pyridin-2-yl)acetonitrile was screened for time‑dependent inhibition of human CYP3A4 in liver microsomes and exhibited an IC₅₀ > 10 000 nM [1]. By contrast, many heterocycle‑containing drug candidates (e.g., imidazole‑ or pyridine‑based antifungals) show CYP3A4 time‑dependent IC₅₀ values in the sub‑micromolar to low nanomolar range, leading to a high risk of clinical drug‑drug interactions [2]. The observed IC₅₀ > 10 000 nM places this compound in a low‑risk zone (>50‑fold separation from typical inhibitory thresholds), making it a preferred choice for chemical probe development where CYP3A4 safety margins are critical.

CYP3A4 TDI IC50
Class-level inference
>10,000 nM; typical strong inhibitors <200 nM
Indicates lower CYP3A4 interaction potential.
Supports chemical probe CYP3A4 profile.
CYP3A4 inhibition drug‑drug interaction ADME-Tox

Balanced Lipophilicity and Hydrogen-Bond Acceptors

Computed molecular descriptors reveal that Piperidin-1-yl(pyridin-2-yl)acetonitrile occupies a favorable intermediate region of chemical space relative to its single‑heterocycle analogs. While 2‑pyridylacetonitrile (XLogP3 ≈ 0.9, TPSA ≈ 36.7 Ų, 2 H‑bond acceptors) and 2‑piperidin‑1‑ylacetonitrile (XLogP3 ≈ 1.1, TPSA ≈ 27.0 Ų, 2 H‑bond acceptors) each lie at one edge of the property spectrum, the target compound offers XLogP3 = 1.6, TPSA = 39.9 Ų, and 3 H‑bond acceptors [1][2][3]. The additional 3–13 Ų of polar surface area and the third acceptor site provide stronger potential for hydrogen‑bonding interactions without moving into unfavourable high‑polarity territory (TPSA < 40 Ų maintains likely membrane permeability).

Lead-like Physicochem Profile
Class-level inference
XLogP3 1.6, TPSA 39.9 Ų, 3 H-bond acceptors vs analogs with 0.9–1.1 and 27–37 Ų
Occupies intermediate property space for fragment-based design.
Computed values; experimental confirmation advised.
physicochemical properties logP TPSA lead‑likeness

Certified High-Purity Supply with Multi-Technique QC

Commercial procurement of Piperidin-1-yl(pyridin-2-yl)acetonitrile is supported by documented purity specifications and batch‑level analytical reports. Suppliers such as Bidepharm offer a standard purity of 95 % and provide downloadable NMR, HPLC, and GC spectra for each production batch . MolCore lists a certified purity of ≥ 98 % (NLT 98 %) under ISO‑compliant quality systems , while Chemscene specifies ≥ 97 % purity with defined storage conditions (sealed, dry, 2‑8 °C) . By contrast, single‑heterocycle analogs such as 2‑pyridylacetonitrile are frequently sold at 95–98 % purity but without the same degree of multi‑technique analytical documentation, introducing greater uncertainty in the use of these materials for sensitive quantitative structure‑activity relationship (QSAR) studies or biological assays where trace impurities can confound results.

Multi-Technique QC
Supporting evidence
NMR, HPLC, GC per batch; purity 95–98% with analytical documentation
Supports procurement confidence for structure-activity studies.
Supplier-provided data; verify against project requirements.
chemical procurement purity specification analytical quality control batch consistency

Preferred Application Scenarios


Cellular Target-Engagement Profiling of PI3Kδ

The cellular PI3Kδ IC₅₀ of 374 nM, coupled with a 26‑fold shift relative to the biochemical IC₅₀, makes this compound a useful probe for investigating PI3Kδ‑dependent signaling at intermediate levels of target occupancy. It can serve as a less‑potent control alongside sub‑100 nM inhibitors to delineate relationship between percentage inhibition and downstream phenotype, as demonstrated by the BindingDB data that benchmark it directly against a 116 nM cellular inhibitor in the same assay [1].

Chemical Biology Probe with Wide CYP3A4 Safety Window

Because Piperidin-1-yl(pyridin-2-yl)acetonitrile exhibits an IC₅₀ > 10 000 nM for time‑dependent CYP3A4 inhibition, it is particularly attractive for constructing chemical probes intended for co‑dosing studies where avoidance of CYP3A4‑mediated drug‑drug interactions is paramount. The >200‑fold gap relative to clinically significant CYP3A4 inhibitors [2] provides a comfortable safety margin for in vitro‑to‑in vivo extrapolation.

Scaffold-Hopping for Balanced Lead-Like Physicochemistry

With XLogP3 = 1.6, TPSA = 39.9 Ų, and three hydrogen‑bond acceptors, this dual‑heterocycle nitrile occupies a desirable region of medicinal chemistry space that is often difficult to achieve with either 2‑pyridylacetonitrile or 2‑piperidin‑1‑ylacetonitrile alone [3]. It can be employed as a starting fragment for lead‑optimization programs in which maintaining acceptable solubility and permeability while introducing additional binding interactions is a priority.

Procurement for High-Stringency Analytical Quality Control

Industrial and academic groups that require fully documented batch purity with orthogonal analytical characterization (NMR, HPLC, GC) can source the compound from suppliers that provide these data as a matter of course , ensuring that downstream structure‑activity relationship studies or kilogram‑scale intermediate manufacturing are built on a foundation of reproducible chemical identity and purity.

Application
Selection Property
Validation Focus
PI3Kδ pathway engagement studies
Moderate cellular potency with defined shift index
Cellular vs biochemical IC50 alignment
Chemical probe CYP3A4 interaction profiling
Minimal time-dependent CYP3A4 inhibition
CYP3A4 TDI assay context
Fragment-based lead optimization
Intermediate lipophilicity and polar surface area
Physicochemical profiling (logP, TPSA, HBD/HBA)
High-stringency procurement with QC
Certified purity with orthogonal analytical documentation
Batch-to-batch purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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